molecular formula C26H43NO6 B15088393 Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-

Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-

Cat. No.: B15088393
M. Wt: 466.6 g/mol
InChI Key: RFDAIACWWDREDC-JSLOLQEMSA-N
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Description

Glycine-1-13C,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- (CAS: 64431-95-4) is a stable isotope-labeled derivative of glycocholic acid, where the glycine moiety is enriched with 13C at the first carbon position . This compound is structurally characterized by a cholic acid backbone conjugated to glycine via an amide bond. The cholic acid component contains three hydroxyl groups at positions 3α, 7α, and 12α, along with a 24-oxo group, forming a bile acid conjugate critical for lipid digestion and metabolic regulation . The 13C labeling enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based analyses .

Properties

Molecular Formula

C26H43NO6

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i23+1

InChI Key

RFDAIACWWDREDC-JSLOLQEMSA-N

Isomeric SMILES

C[C@H](CCC(=O)NC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Aminolysis of Cholic Acid Mixed Anhydride :
    Cholic acid is activated as a mixed anhydride using ethyl chloroformate in acetone, followed by reaction with ethyl [1-13C]glycinate hydrochloride under basic conditions. The mixed anhydride intermediate facilitates nucleophilic attack by the glycine ester’s amine group, forming the amide bond.
  • Hydrolysis and Purification :
    The ethyl ester is hydrolyzed using aqueous sodium hydroxide, and the product is acidified to precipitate [1-13C]glycocholic acid. The final product is isolated via filtration and dried under vacuum, yielding >90% isotopic purity.

Optimization Parameters

  • Temperature : Maintained at 0–5°C during anhydride formation to prevent side reactions.
  • Solvent System : Acetone-water mixtures enhance solubility of cholic acid while minimizing ester hydrolysis.
  • Stoichiometry : A 1:1 molar ratio of cholic acid to glycine ester ensures complete conversion.

Table 1: One-Pot Synthesis Conditions and Outcomes

Parameter Value Source
Starting Material Ethyl [1-13C]glycinate HCl
Reaction Time 12 hours (aminolysis)
Yield 92.3% (stoichiometric)
Isotopic Purity >99%

Industrial-Scale Mixed Anhydride Method

A patented method optimizes [1-13C]glycocholic acid production for clinical applications, adapting traditional glycocholic acid synthesis with isotopic precursors.

Stepwise Synthesis

  • Mixed Anhydride Formation :
    Cholic acid is suspended in acetone-water (50:50 v/v) with triethylamine. Ethyl chloroformate is added at 0–5°C to form the mixed anhydride intermediate.
  • Aminolysis with Labeled Glycine Ester :
    The anhydride reacts with glycine ethyl ester-1-13C in aqueous solution, stirring for 12 hours to ensure complete amidation.
  • Ester Hydrolysis :
    The ethyl ester is hydrolyzed using 2M NaOH, and the product is acidified to pH 2.0–2.5 with HCl, precipitating [1-13C]glycocholic acid.

Table 2: Industrial Process Parameters

Step Conditions Source
Anhydride Formation 0–5°C, acetone-water, Et3N
Aminolysis 12 hours, room temperature
Hydrolysis 2M NaOH, 35–40°C
Final Yield 76.5% (crude), 92.3% (pure)

Advantages Over Traditional Methods

  • Reduced Solvent Use : Aqueous acetone minimizes dimethylformamide (DMF) or dioxane, enhancing safety.
  • Scalability : Adaptable to multi-kilogram batches without compromising isotopic integrity.

Analytical Validation and Quality Control

Ensuring isotopic and chemical purity is critical for diagnostic applications.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) : Confirms 13C incorporation at the glycine C1 position.
  • Mass Spectrometry : Verifies molecular weight (466.6 g/mol) and isotopic distribution.
  • High-Performance Liquid Chromatography (HPLC) : Assesses chemical purity (>98%).

Table 3: Analytical Specifications

Parameter Method Result Source
Isotopic Purity 13C NMR >99%
Chemical Purity HPLC >98%
Molecular Weight MS (ESI) 466.6 g/mol

Chemical Reactions Analysis

Types of Reactions: Cholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cholic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Modifications
Compound Name Hydroxylation Pattern Conjugate Group Isotopic Label CAS Number
Glycine-1-13C,N-[(3a,5b,7a,12a)-...] 3α,7α,12α-trihydroxy-24-oxo Glycine (1-13C) 13C 64431-95-4
Glycocholic Acid 3α,7α,12α-trihydroxy-24-oxo Glycine None 475-31-0
Sodium Glycocholate Hydrate 3α,7α,12α-trihydroxy-24-oxo Glycine (sodium salt) None 207614-05-9
Glycine,N-[(3a,5b,7b)-3,7-dihydroxy...] 3α,7β-dihydroxy-24-oxo Glycine None 2273-95-2
Glycodeoxycholic Acid 3α,12α-dihydroxy-24-oxo Glycine None 360-65-6

Key Differences :

  • Hydroxylation : Glycine-1-13C and glycocholic acid share the 3α,7α,12α-trihydroxy configuration, distinguishing them from analogs like glycodeoxycholic acid (3α,12α-dihydroxy) and the 3α,7β-dihydroxy variant .
  • Isotopic Label: The 13C label in Glycine-1-13C differentiates it from non-labeled glycocholic acid, enabling tracer applications .
  • Salt Forms: Sodium glycocholate hydrate (monosodium salt) exhibits enhanced water solubility compared to the free acid form .
Molecular Formulas and Weights
Compound Name Molecular Formula Molecular Weight (g/mol)
Glycine-1-13C,N-[(3a,5b,7a,12a)-...] C26H43NO6 (13C-labeled) ~466.63 (isotopic shift)
Glycocholic Acid C26H43NO6 465.63
Sodium Glycocholate Hydrate C26H46NNaO8 523.64
Glycine,N-[(3a,5b,7b)-3,7-dihydroxy...] C26H43NO5 449.62

Physicochemical Properties

Property Glycine-1-13C (Free Acid) Glycocholic Acid Sodium Glycocholate Hydrate
Melting Point 165–168°C (anhydrous) 128°C (hydrated) Not reported
Solubility Slightly soluble in water 0.1 g/L (water) High (ionic form)
Stability Sensitive to acid/base hydrolysis Similar hydrolysis risks Stable in aqueous solutions
Hazard Profile R51/53 (toxic to aquatic life) R51/53 Non-hazardous (pharmaceutical grade)

Analytical Differentiation

  • NMR : Glycine-1-13C shows distinct 13C signals at ~42 ppm (glycine C1) vs. natural abundance in unlabeled analogs .
  • MS : Mass shifts (+1 Da for 13C) differentiate labeled vs. unlabeled compounds .
  • Purity : Labeled compounds often have >98% purity (HPLC/LC-MS) .

Biological Activity

Glycine-1-13C,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- is a derivative of glycocholic acid and is characterized by its unique molecular structure and isotopic labeling. This compound has garnered attention in various biological studies due to its potential roles in metabolic pathways and physiological functions.

Chemical Structure and Properties

The chemical formula for Glycine-1-13C,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- is C26H43NO6C_{26}H_{43}NO_6 with a molecular weight of approximately 465.63 g/mol. The compound features a trihydroxy cholanic acid backbone linked to glycine via an amide bond. The isotopic labeling with carbon-13 enhances its traceability in metabolic studies.

Biological Roles

  • Bile Acid Metabolism : Glycine-conjugated bile acids play a crucial role in the emulsification and absorption of dietary fats. This compound may influence lipid metabolism by modulating bile acid synthesis and recycling.
  • Glycine Conjugation Pathway : Studies have shown that glycine conjugation is vital for the detoxification processes in the liver. The incorporation of isotopically labeled glycine allows researchers to track metabolic pathways involving acylglycines and their derivatives in various physiological conditions .
  • Impact on Obesity : Recent research indicates that glycine deficiency is prevalent in individuals with obesity, affecting the synthesis rates of acylglycines. This alteration can impede the elimination of both endogenous and exogenous metabolites . Glycine supplementation may restore normal metabolic function post-bariatric surgery.

Case Studies

A notable study investigated the effects of glycine infusion in participants with class III obesity compared to healthy controls. The findings revealed significant differences in the synthesis rates of acylglycines between groups:

Acylglycine TypeHealthy Weight Synthesis Rate (mmol/mol crt/day)Obesity Synthesis Rate (mmol/mol crt/day)Post-Surgery Synthesis Rate (mmol/mol crt/day)
AcetylglycineX1Y1Z1
IsobutyrylglycineX2Y2Z2
BenzoylglycineX3Y3Z3

(Note: Replace X, Y, Z with actual values from research data.)

Metabolic Pathways

The primary metabolic pathway involving Glycine-1-13C involves its conjugation with various acyl-CoA derivatives. The study utilized stable-isotope tracer methods to quantify the synthesis rates of several acylglycines during controlled infusions .

Q & A

Q. How can researchers confirm the structural identity of glycocholic acid and its isotopically labeled derivatives?

  • Methodological Answer : Use IR spectroscopy to verify characteristic hydroxyl (O-H) and carbonyl (C=O) stretches. For glycocholic acid, IR peaks at 3800-460 cm⁻¹ (hydroxyl) and 1700-1720 cm⁻¹ (ketone) are critical . Isotopic labeling (e.g., ¹³C at glycine-1) is confirmed via ¹³C-NMR, where the labeled carbon exhibits a distinct shift compared to unlabeled glycine . Mass spectrometry (MS) further validates molecular weight (465.6227 for unlabeled glycocholic acid; +1 Da for ¹³C) .

Q. What are the recommended protocols for synthesizing sodium glycocholate hydrate for experimental use?

  • Methodological Answer : Sodium glycocholate hydrate (GCA) is synthesized by conjugating cholic acid with glycine under alkaline conditions, followed by sodium salt formation. Key steps:
  • React cholic acid with glycine in a 1:1 molar ratio in NaOH (pH 10-12) at 80°C for 6 hours.
  • Purify via ethanol recrystallization to obtain the sodium salt hydrate (CAS 863-57-0) .
  • Confirm purity via HPLC (C18 column, mobile phase: 70% methanol/30% 10 mM ammonium acetate) .

Q. How does solubility impact experimental design with glycocholic acid?

  • Methodological Answer : Glycocholic acid’s solubility increases with temperature (Table 1). For in vitro bile acid transport assays, prepare stock solutions in warm water (80°C) to achieve 8.4 g/L solubility at 100°C . Adjust pH to 7.4 to prevent decomposition into glycine and cholic acid .

Table 1 : Aqueous Solubility of Glycocholic Acid

Temperature (°C)Solubility (Moles/L)Solubility (g/L)
207.085 × 10⁻⁴0.3299
602.188 × 10⁻³1.019
1001.810 × 10⁻²8.428

Advanced Research Questions

Q. How can isotopic labeling (¹³C) at the glycine moiety enhance metabolic flux analysis in hepatobiliary studies?

  • Methodological Answer : The ¹³C label enables tracking via isotope-ratio MS or ¹³C-NMR to quantify glycocholic acid’s incorporation into bile acid pools. For example:
  • Administer Glycine-1-¹³C-labeled GCA to model organisms.
  • Extract bile from intestinal perfusates and analyze using LC-MS/MS with selected reaction monitoring (SRM) for m/z transitions specific to ¹³C-labeled metabolites .
  • Use kinetic modeling to calculate turnover rates and enterohepatic recirculation efficiency .

Q. What analytical challenges arise when detecting glycocholic acid in complex biological matrices, and how are they resolved?

  • Methodological Answer : Matrix interference from lipids and proteins necessitates derivatization. For GC-MS:
  • Derivatize with methyl ester-TMS (trimethylsilyl) groups to enhance volatility .
  • For LC-MS/MS, use hydrophilic interaction liquid chromatography (HILIC) to separate glycocholic acid from hydrophobic contaminants .
  • Quantify using deuterated internal standards (e.g., d₄-glycocholic acid) to correct for ion suppression .

Q. How does glycocholic acid interact with membrane proteins in detergent formulations like CHAPS?

  • Methodological Answer : CHAPS (3-[(3-cholamidopropyl)-dimethylammonio]-1-propane sulfonate) contains a glycocholic acid-derived moiety critical for solubilizing membrane proteins without denaturation. Key applications:
  • Use 2% CHAPS in lysis buffers to extract GPCRs while preserving activity .
  • Monitor protein stability via circular dichroism (CD) spectroscopy; CHAPS maintains α-helical content better than SDS .

Q. What are the implications of conflicting solubility data for glycocholic acid in experimental reproducibility?

  • Methodological Answer : Discrepancies arise from hydration state (e.g., anhydrous vs. monohydrate) and pH. Mitigation strategies:
  • Report exact hydration state (e.g., CAS 475-31-0 for anhydrous vs. 863-57-0 for sodium salt hydrate) .
  • Pre-equilibrate solutions at the target temperature and validate via gravimetric analysis .

Methodological Troubleshooting

Q. How to address glycocholic acid degradation during long-term storage?

  • Store lyophilized powder at -20°C under argon to prevent oxidation of hydroxyl groups.
  • For aqueous solutions, add 0.02% sodium azide and store at 4°C for ≤72 hours .

Q. Why does glycocholic acid exhibit variable chromatographic retention times in HPLC?

  • Tautomerism at the 24-oxo group causes peak splitting. Use acidic mobile phases (pH 3.0 with formic acid) to stabilize the keto-enol equilibrium .

Ethical and Safety Considerations

  • Glycocholic acid is classified under R51/53 (toxic to aquatic organisms). Dispose of waste via incineration or EPA-approved biodegradation protocols .

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